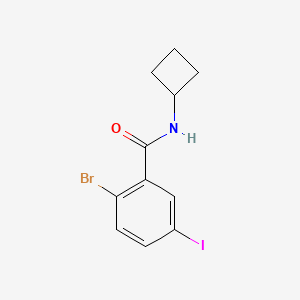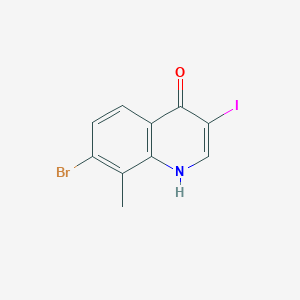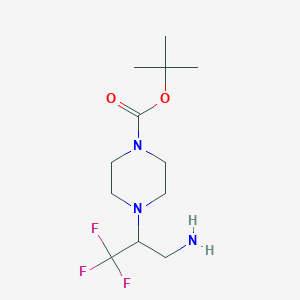![molecular formula C7H12ClNO2 B1382704 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride CAS No. 1803607-01-3](/img/structure/B1382704.png)
3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride: is a bicyclic compound that features a nitrogen atom within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. One method includes the use of sodium borohydride (NaBH4) and cobalt(II) chloride (CoCl2) in methanol under reflux conditions, yielding the desired product in moderate yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable reduction reactions and the use of robust reagents to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The compound can undergo reduction reactions, such as the reduction of nitriles to amines.
Substitution: It can participate in substitution reactions, particularly involving nucleophiles like cyanide, azide, or acetate anions.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) and cobalt(II) chloride (CoCl2) in methanol.
Substitution: Various nucleophiles (e.g., cyanide, azide, acetate) under appropriate conditions.
Major Products:
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with various biological molecules .
Comparaison Avec Des Composés Similaires
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure and are used to mimic fragments of biologically active molecules.
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride: Another bicyclic compound with similar applications in scientific research.
Uniqueness: 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
IUPAC Name |
3-azabicyclo[3.2.0]heptane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(7)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMUJLSVMRSEKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CNC2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1382639.png)



